BDP FL-PEG5-azide

Description

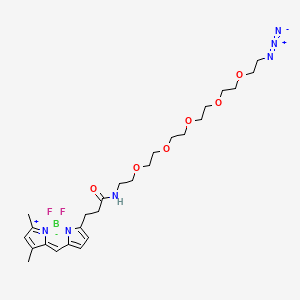

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39BF2N6O6/c1-21-19-22(2)34-25(21)20-24-4-3-23(35(24)27(34,28)29)5-6-26(36)31-7-9-37-11-13-39-15-17-41-18-16-40-14-12-38-10-8-32-33-30/h3-4,19-20H,5-18H2,1-2H3,(H,31,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESMXQZJKDVRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39BF2N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Potential of BDP FL-PEG5-azide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the properties and applications of BDP FL-PEG5-azide, a versatile fluorescent probe for researchers, scientists, and drug development professionals. This document outlines its chemical and spectral characteristics, and provides detailed experimental protocols for its use in bioconjugation, fluorescence microscopy, and flow cytometry.

Core Properties of this compound

This compound is a highly efficient and specific labeling reagent that combines the bright and photostable BODIPY™ FL (BDP FL) fluorophore with a five-unit polyethylene glycol (PEG) spacer terminating in an azide group.[1][2] The azide functionality allows for its covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1][3] The hydrophilic PEG spacer enhances water solubility and membrane permeability, making it an ideal tool for labeling biomolecules in complex biological systems.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ | |

| Molecular Weight | 580.44 g/mol | |

| Excitation Maximum (λex) | 503 nm | BroadPharm |

| Emission Maximum (λem) | 509 nm | BroadPharm |

| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | BroadPharm |

| Quantum Yield | 0.9 | BroadPharm |

| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |

| Storage | Store at -20°C, protected from light | BroadPharm |

Key Applications and Experimental Protocols

This compound is a powerful tool for a variety of applications in biological research, particularly for the fluorescent labeling and detection of alkyne-modified biomolecules such as proteins, nucleic acids, and lipids. Its bright and stable fluorescence makes it well-suited for fluorescence microscopy and flow cytometry.

Copper-Catalyzed Click Chemistry (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

-

Alkyne-modified protein in a sodium azide-free buffer

-

This compound

-

1.5x Protein Labeling Buffer (containing triethylammonium acetate, pH 6.8)

-

Copper (II) sulfate (CuSO₄) solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

-

Sodium ascorbate solution (300 mM in water, freshly prepared)

-

DMSO or DMF

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Protocol:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

-

Prepare the protein solution: Dilute the alkyne-modified protein with the 1.5x Protein Labeling Buffer to a final volume that is no more than 1/3 of the total reaction volume.

-

Prepare the catalyst solution: In a separate tube, mix the 20 mM CuSO₄ solution and the 100 mM THPTA solution in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.

-

Initiate the click reaction:

-

Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is recommended.

-

Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

-

Incubate the reaction: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Purify the labeled protein: Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column.

Workflow for Copper-Catalyzed Click Chemistry:

Caption: Workflow for labeling alkyne-modified proteins with this compound via CuAAC.

Fluorescence Microscopy of Labeled Cells

This protocol provides a general guideline for imaging cells labeled with this compound.

Materials:

-

Cells labeled with this compound (e.g., through metabolic labeling with an alkyne-containing precursor followed by click chemistry)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, for intracellular targets; e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with antifade reagent

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP filter set)

Protocol:

-

Cell Preparation: Grow cells on glass coverslips or in imaging-compatible plates.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization (Optional): If the target is intracellular, wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for BDP FL (Excitation: ~490/20 nm; Emission: ~525/30 nm). Use appropriate controls, such as unlabeled cells, to assess background fluorescence.

Workflow for Fluorescence Microscopy Imaging:

Caption: General workflow for preparing and imaging cells labeled with this compound.

Flow Cytometry Analysis of Labeled Cells

This protocol outlines a general procedure for analyzing cells labeled with this compound by flow cytometry.

Materials:

-

Suspension of single cells labeled with this compound

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer with a blue laser (488 nm) and appropriate emission filters (e.g., 530/30 nm bandpass filter)

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of your labeled cells.

-

Cell Staining (if applicable): If performing multi-color analysis, stain for other markers according to standard protocols.

-

Washing: Wash the cells twice with cold flow cytometry staining buffer.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

-

Analysis: Analyze the cells on a flow cytometer. Use unstained cells as a negative control to set the background fluorescence.

Logical Flow for Flow Cytometry Analysis:

Caption: Logical relationship between samples, analysis, and data output in a flow cytometry experiment.

Conclusion

This compound is a valuable and versatile tool for the fluorescent labeling of biomolecules. Its bright and photostable fluorescence, coupled with the specificity of click chemistry, enables a wide range of applications in modern biological research. The protocols provided in this guide serve as a starting point for researchers to develop and optimize their specific experimental workflows.

References

BDP FL-PEG5-azide: A Technical Guide to its Spectral Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties, characteristics, and applications of BDP FL-PEG5-azide, a versatile fluorescent probe for bioconjugation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool in their experimental workflows.

Core Characteristics and Spectral Properties

This compound is a fluorescent labeling reagent that combines the bright and photostable BDP FL fluorophore with a polyethylene glycol (PEG) spacer and a terminal azide group. The BDP FL dye is a borondipyrromethene-based fluorophore known for its sharp excitation and emission spectra, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH.[1][2] The hydrophilic PEG5 linker enhances water solubility and bioavailability, while the azide moiety allows for covalent attachment to alkyne-modified biomolecules via "click chemistry."[2][3]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 503 nm | [4] |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ | |

| Molecular Weight | 580.4 g/mol | |

| Solubility | DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols: Bioconjugation via Click Chemistry

This compound is primarily utilized in bioconjugation reactions, specifically through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" methods offer high specificity, efficiency, and biocompatibility for labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for labeling an alkyne-modified biomolecule with this compound using a copper catalyst.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Solvent for dissolving this compound (e.g., DMSO)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the copper ligand (e.g., 50 mM in water or DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio of dye to biomolecule may need to be optimized, but a 2-10 fold molar excess of the dye is a common starting point.

-

Add the copper ligand to the reaction mixture. A common ratio is 5 equivalents of ligand per equivalent of copper.

-

Add the CuSO₄ solution. A final copper concentration of 100-500 µM is typically sufficient.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is generally used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may require optimization based on the specific reactants.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules using methods such as size exclusion chromatography (e.g., spin columns), dialysis, or precipitation.

-

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of a biomolecule modified with a strained alkyne (e.g., DBCO, BCN) with this compound without the need for a copper catalyst.

Materials:

-

Strained alkyne-modified biomolecule

-

This compound

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Solvent for dissolving this compound (e.g., DMSO)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

-

Reaction Setup:

-

Combine the strained alkyne-modified biomolecule and this compound in a microcentrifuge tube. A 1.5 to 5-fold molar excess of the azide is a typical starting point.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-12 hours, protected from light. Reaction times for SPAAC can be longer than for CuAAC and may require optimization.

-

-

Purification:

-

Purify the labeled biomolecule using the same methods described for the CuAAC protocol.

-

Visualizations

Chemical Structure of this compound

Caption: Molecular components of this compound.

Bioconjugation Workflow via Click Chemistry

Caption: General workflow for labeling biomolecules using this compound.

Labeling of a Target in a Signaling Pathway

Caption: Conceptual diagram of labeling a target protein in a signaling pathway.

References

Unlocking Cellular Insights: A Technical Guide to BDP FL-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of BDP FL-PEG5-azide, a versatile fluorescent probe crucial for advanced biological research and drug development. This document details the core characteristics of the molecule, provides standardized experimental protocols for its use, and presents visual aids to facilitate a deeper understanding of its utility in bioconjugation.

Core Structure and Functional Components

This compound is a sophisticated chemical tool comprised of three key functional moieties: a vibrant BDP FL fluorophore, a flexible polyethylene glycol (PEG) linker, and a highly reactive azide group. This tripartite structure enables the precise labeling and visualization of target molecules within complex biological systems.

-

BDP FL (BODIPY FL): The fluorescent engine of the molecule is the boron-dipyrromethene (BDP FL) dye. Renowned for its sharp excitation and emission peaks, high quantum yield, and exceptional photostability, BDP FL is an ideal choice for a wide range of fluorescence-based applications, including microscopy and flow cytometry. Its spectral properties are comparable to fluorescein (FITC) and Alexa Fluor 488.

-

PEG5 Linker: A five-unit polyethylene glycol (PEG) spacer connects the BDP FL core to the azide group. This hydrophilic linker enhances the water solubility of the entire molecule, a critical feature for biocompatibility in aqueous biological environments. The PEG linker also provides spatial separation between the fluorophore and the target biomolecule, which can minimize quenching effects and maintain the biological activity of the labeled molecule.

-

Azide Group (N₃): The azide functional group is the key to the molecule's utility in bioconjugation. Azides are exceptionally stable in biological systems and do not readily react with endogenous functional groups. However, they undergo a highly specific and efficient reaction with alkyne-containing molecules in a process known as "click chemistry." This bioorthogonal reaction forms a stable triazole linkage, enabling the covalent attachment of the BDP FL fluorophore to a target of interest.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design and data analysis.

| Property | Value |

| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ |

| Molecular Weight | 580.4 g/mol |

| Excitation Maximum (λex) | ~503 nm |

| Emission Maximum (λem) | ~509 nm |

| Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield | ~0.9 |

| Purity | >95% |

| Solubility | Soluble in DMSO, DMF, and DCM |

| Storage Conditions | -20°C, protect from light |

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound, highlighting its three core components.

Caption: Molecular components of this compound.

Experimental Protocols: Bioconjugation via Click Chemistry

This compound is primarily utilized in bioconjugation reactions, specifically through azide-alkyne cycloadditions, commonly referred to as "click chemistry." This approach allows for the site-specific labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The two main types of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling of purified biomolecules such as proteins and nucleic acids. The copper catalyst significantly accelerates the reaction rate.

Materials:

-

Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

DMSO or DMF for dissolving the this compound

Procedure:

-

Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 µM.

-

Prepare the this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let it stand for a few minutes.

-

Reaction Assembly: To the biomolecule solution, add the this compound to a final concentration of 25-100 µM (a 2.5 to 10-fold molar excess over the biomolecule).

-

Initiate the Reaction: Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.

-

Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the labeled biomolecule from excess reagents using appropriate methods such as size-exclusion chromatography, dialysis, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for labeling biomolecules in living cells or whole organisms, as it avoids the cytotoxicity associated with copper. This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.

Materials:

-

Cells or biomolecules modified with a strained alkyne (e.g., DBCO).

-

This compound

-

Cell culture medium or appropriate reaction buffer.

-

DMSO or DMF for dissolving the this compound.

Procedure:

-

Prepare the Cells/Biomolecule: If working with cells, ensure they have been metabolically labeled with a strained alkyne-containing precursor. For in vitro reactions, dissolve the strained alkyne-modified biomolecule in a suitable buffer.

-

Prepare the this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Labeling: Add the this compound stock solution to the cell culture medium or reaction buffer to a final concentration of 1-25 µM.

-

Incubation: Incubate the cells or the reaction mixture at 37°C (for cells) or room temperature (for in vitro reactions) for 30-120 minutes, protected from light. The optimal incubation time may need to be determined empirically.

-

Washing (for cells): After incubation, wash the cells three times with fresh, pre-warmed cell culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.

-

Analysis: The labeled cells or biomolecules are now ready for analysis by fluorescence microscopy, flow cytometry, or other fluorescence-based assays.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound via click chemistry.

Caption: Bioconjugation workflow using this compound.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its bright and photostable fluorophore, coupled with a biocompatible linker and a highly specific reactive group, makes it an excellent choice for a wide array of applications in molecular and cell biology, as well as in the development of targeted therapeutics and diagnostics. The provided protocols offer a starting point for the successful implementation of this probe in your research endeavors. As with any experimental system, optimization of reagent concentrations and reaction conditions may be necessary to achieve the desired labeling efficiency and specificity.

An In-depth Technical Guide to BDP FL-PEG5-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, applications, and technical data for BDP FL-PEG5-azide, a fluorescent probe widely utilized in click chemistry for the labeling and visualization of biomolecules.

Introduction to this compound

This compound is a versatile chemical tool engineered for bioorthogonal labeling. It consists of three key components:

-

BDP FL (BODIPY FL): A bright and photostable green-emitting fluorophore. BODIPY dyes are known for their sharp excitation and emission peaks, high quantum yields, and relative insensitivity to environmental polarity and pH.[1][2]

-

PEG5 Linker: A five-unit polyethylene glycol spacer. This hydrophilic linker enhances the water solubility of the molecule and provides a flexible arm that minimizes steric hindrance, improving the accessibility of the reactive azide group.[3][4]

-

Azide Group (-N3): The reactive moiety that enables the molecule to participate in "click" chemistry reactions. The azide is exceptionally stable under most biological conditions and reacts selectively with alkyne-containing molecules.[5]

This combination makes this compound an excellent reagent for fluorescently tagging alkyne-modified biomolecules in complex biological systems, from purified proteins to live cells.

Core Mechanism of Action in Click Chemistry

The azide group of this compound allows it to covalently link to molecules containing an alkyne functional group through a highly efficient and specific cycloaddition reaction. This "click" reaction forms a stable triazole ring. Two primary, bioorthogonal versions of this reaction are predominantly used:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common and is often referred to as the "click chemistry" gold standard. It involves the use of a copper(I) catalyst, typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate), to join the azide with a terminal alkyne . The copper catalyst dramatically accelerates the reaction rate (by up to 10⁷-fold) and ensures the specific formation of the 1,4-disubstituted triazole isomer.

The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper, and a subsequent cycloaddition and protonolysis yield the stable triazole product, regenerating the copper(I) catalyst for the next cycle.

Diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with the copper catalyst, which is a concern for live-cell imaging, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is also known as copper-free click chemistry.

SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a simple terminal alkyne. The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide spontaneously, without the need for a metal catalyst. The reaction is highly bioorthogonal, proceeding rapidly at physiological temperatures with no interference from other cellular components, making it ideal for dynamic studies in living systems.

Diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Quantitative Data

The physicochemical and spectral properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₉BF₂N₆O₆ | |

| Molecular Weight | 580.4 g/mol | |

| Excitation Maximum (λex) | ~503 nm | |

| Emission Maximum (λem) | ~509 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.97 | |

| Solubility | DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

The following are generalized protocols for the use of this compound in labeling applications. Note: Optimal concentrations and incubation times should be determined empirically for each specific experimental system.

General Workflow for Cellular Labeling

The typical experimental workflow involves two main stages: metabolic labeling to introduce the alkyne handle into biomolecules, followed by the click reaction with this compound.

Diagram of the general experimental workflow for cellular labeling.

Protocol 1: CuAAC Labeling of Fixed Cells

This protocol is suitable for visualizing alkyne-labeled biomolecules in fixed cells.

Materials:

-

Cells cultured on coverslips, metabolically labeled with an alkyne-containing precursor.

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Click Reaction Cocktail (prepare immediately before use):

-

Copper(II) sulfate (CuSO₄) (e.g., final concentration 100-200 µM)

-

Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA, final concentration 5x the CuSO₄ concentration)

-

Reducing agent (e.g., Sodium Ascorbate, final concentration 1-2.5 mM, freshly prepared)

-

This compound (e.g., final concentration 1-10 µM)

-

Procedure:

-

Fixation: Wash the alkyne-labeled cells twice with PBS. Fix the cells with fixative solution for 15-20 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Click Reaction: Prepare the click reaction cocktail by adding the components in the specified order (ligand, CuSO₄, this compound, then sodium ascorbate) to PBS or a suitable buffer. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted reagents.

-

Imaging: Mount the coverslips and visualize using a fluorescence microscope with appropriate filters for BDP FL (e.g., a standard FITC/GFP filter set).

Protocol 2: SPAAC Labeling of Live Cells

This protocol is ideal for imaging dynamic processes in living cells, avoiding copper-induced toxicity.

Materials:

-

Live cells cultured in an appropriate imaging dish (e.g., glass-bottom dish), metabolically labeled with a strained alkyne (e.g., DBCO)-containing precursor.

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Pre-warmed complete cell culture medium or live-cell imaging buffer.

Procedure:

-

Preparation: After metabolic labeling with a strained alkyne, wash the cells twice with pre-warmed culture medium to remove the unincorporated precursor.

-

Labeling Reaction: Prepare a solution of this compound in pre-warmed culture medium at the desired final concentration (e.g., 5-25 µM).

-

Incubation: Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.

-

Washing: Wash the cells three to four times with pre-warmed medium or imaging buffer to remove any unbound probe.

-

Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

Conclusion

This compound is a powerful and versatile fluorescent probe for bioorthogonal click chemistry. Its robust fluorescence, enhanced solubility, and highly specific reactivity make it an indispensable tool for a wide range of applications in chemical biology, proteomics, and drug discovery. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) mechanisms allows for tailored experimental designs, enabling the precise and sensitive visualization of biomolecules in both fixed and living systems.

References

Applications of BDP FL Dyes in Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of BDP FL Dyes in Fluorescence Microscopy

BDP FL (Boron-dipyrromethene FL) dyes are a class of highly efficient and photostable fluorophores that have become indispensable tools in fluorescence microscopy. Their core structure, a boron-dipyrromethene complex, imparts several advantageous photophysical properties, making them a superior alternative to traditional dyes like fluorescein for a wide range of applications. BDP FL dyes are characterized by their high molar extinction coefficients, high fluorescence quantum yields (often approaching 1.0), narrow emission bandwidths, and a relative insensitivity of their fluorescence to solvent polarity and pH. These properties translate to brighter, more stable fluorescent signals, which are crucial for demanding imaging applications, including live-cell imaging and super-resolution microscopy.

The versatility of BDP FL dyes is further enhanced by the availability of a wide array of reactive derivatives. These derivatives, such as NHS esters, maleimides, hydrazides, azides, and DBCO, allow for the covalent labeling of various biomolecules, including proteins, antibodies, nucleic acids, and small molecules. This enables researchers to specifically tag and visualize their targets of interest within complex biological systems.

Quantitative Data Presentation

For ease of comparison, the key photophysical properties of BDP FL and its common derivatives, alongside a comparison with Fluorescein, are summarized in the tables below.

Table 1: Photophysical Properties of BDP FL Dye

| Property | Value | Reference |

| Excitation Maximum (λex) | ~503 nm | |

| Emission Maximum (λem) | ~509 nm | |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Molecular Weight (NHS Ester) | ~389.16 Da |

Table 2: Comparison of BDP FL and Fluorescein Photostability

| Fluorophore | Relative Photostability | Key Characteristics | Reference |

| BDP FL | Significantly Higher | More resistant to photobleaching, allowing for longer and more robust imaging experiments. | |

| Fluorescein | Lower | Prone to rapid photobleaching, limiting observation times. An average molecule emits 30,000-40,000 photons before bleaching. |

Key Applications and Experimental Protocols

Antibody and Protein Labeling

BDP FL dyes are widely used to label antibodies and proteins for immunofluorescence, flow cytometry, and other immunoassays. The choice of reactive derivative depends on the available functional groups on the target protein.

This protocol describes the labeling of primary amines (e.g., on lysine residues) of an antibody with BDP FL NHS ester.

Materials:

-

Antibody solution (2-5 mg/mL in amine-free buffer like PBS, pH 8.0-8.5)

-

BDP FL NHS Ester

-

Anhydrous DMSO

-

1 M Tris-HCl, pH 8.0 (for quenching)

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette (10K MWCO)

-

PBS, pH 7.4

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 8.0-8.5) using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.

-

Dye Preparation: Prepare a 10 mM stock solution of BDP FL NHS Ester in anhydrous DMSO immediately before use.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the BDP FL NHS Ester stock solution to the antibody solution. The final DMSO concentration should be below 10% of the total reaction volume to prevent antibody precipitation.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching (Optional): Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture and incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

Purification:

-

Size-Exclusion Chromatography (Recommended): Equilibrate a PD-10 desalting column with PBS. Apply the reaction mixture to the column and elute with PBS. The labeled antibody will elute first.

-

Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with at least three buffer changes over 24-48 hours.

-

-

Determination of Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of BDP FL (~503 nm).

Caption: Workflow for labeling antibodies with BDP FL NHS Ester.

This protocol is suitable for labeling proteins containing free sulfhydryl groups (cysteine residues) with BDP FL maleimide.

Materials:

-

Protein solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5, e.g., PBS, Tris, or HEPES)

-

BDP FL Maleimide

-

Anhydrous DMSO or DMF

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

-

Purification column (e.g., gel filtration)

Procedure:

-

Protein Preparation: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiols.

-

Reduction of Disulfides (Optional): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 100-fold molar excess of TCEP to the protein solution. Incubate for 20 minutes at room temperature.

-

Dye Preparation: Prepare a 10 mM stock solution of BDP FL Maleimide in anhydrous DMSO or DMF.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the BDP FL Maleimide stock solution to the protein solution.

-

Incubate the mixture overnight at 4°C or for 2 hours at room temperature, protected from light.

-

-

Purification: Purify the labeled protein from unreacted dye using gel filtration, HPLC, or FPLC.

Live-Cell Imaging

The high photostability and low cytotoxicity of BDP FL dyes make them ideal for long-term live-cell imaging studies.

This protocol provides a general guideline for imaging live cells stained with BDP FL-conjugated probes (e.g., antibodies, ligands).

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

BDP FL-labeled probe (e.g., antibody, ligand)

-

Live-cell imaging medium (e.g., phenol red-free medium with 25 mM HEPES)

-

Confocal microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom imaging dish and grow to 50-70% confluency.

-

Labeling:

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

Add the BDP FL-labeled probe to the cells at a pre-determined optimal concentration.

-

Incubate for the desired time to allow for labeling (this will vary depending on the specific probe and target).

-

-

Washing (Optional): Gently wash the cells with pre-warmed live-cell imaging medium to remove any unbound probe. For some probes, a no-wash protocol may be suitable.

-

Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Acquire images using the appropriate laser line and filter set for BDP FL (e.g., 488 nm excitation and 500-550 nm emission).

-

For time-lapse imaging, acquire images at desired intervals.

-

Organelle Staining

BDP FL derivatives can be conjugated to molecules that specifically target certain organelles, enabling their visualization in live cells.

BODIPY 493/503 is a lipophilic BDP FL derivative that is widely used to stain neutral lipids within lipid droplets.

Materials:

-

Cells grown on coverslips or in imaging dishes

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure for Live-Cell Staining:

-

Staining Solution Preparation: Prepare a 2 µM working solution of BODIPY 493/503 in PBS from the stock solution.

-

Staining:

-

Wash the cells once with PBS.

-

Add the BODIPY 493/503 staining solution to the cells and incubate for 15 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells twice with PBS.

-

Imaging: Image the cells immediately in PBS using a fluorescence microscope with a FITC/GFP filter set.

Procedure for Fixed-Cell Staining:

-

Follow steps 1 and 2 from the live-cell staining protocol.

-

Fixation: After staining, wash the cells twice with PBS and then fix with 4% PFA for 30 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto glass slides using mounting medium, optionally containing DAPI.

-

Imaging: Image the cells using a fluorescence microscope.

Detection of Reactive Oxygen Species (ROS)

Certain BDP FL derivatives are designed to be sensitive to the cellular redox environment and can be used to detect reactive oxygen species. For example, BDP 581/591 C11 is a probe that shifts its fluorescence emission from red to green upon oxidation by lipid radicals.

Materials:

-

Cultured cells (e.g., HepG2)

-

BDP 581/591 C11

-

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

-

t-BHP (tert-butyl hydroperoxide) as a positive control for ROS induction

-

Fluorescence microscope or plate reader with filters for red and green fluorescence.

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging plate or on coverslips.

-

Probe Loading: Load the cells with BDP 581/591 C11 according to the manufacturer's instructions.

-

ROS Induction:

-

For a positive control, treat the cells with a known ROS inducer, such as t-BHP (e.g., 200 µM in HBSS for 2 hours).

-

Include an untreated control group.

-

-

Imaging:

-

Acquire images in both the red and green fluorescence channels.

-

An increase in the green fluorescence intensity and a decrease in the red fluorescence intensity indicate lipid peroxidation.

-

-

Quantification (Optional): The ratio of green to red fluorescence intensity can be calculated to quantify the level of lipid peroxidation.

Signaling Pathways and Experimental Workflows

BDP FL dyes are powerful tools for visualizing and dissecting cellular signaling pathways. Below are examples of how they can be applied, along with corresponding workflow diagrams.

Antibody-Drug Conjugate (ADC) Internalization and Trafficking

BDP FL can be conjugated to an antibody-drug conjugate to track its binding to a cell surface receptor, subsequent internalization, and trafficking through the endo-lysosomal pathway.

Caption: Workflow of ADC internalization and drug release.

Apoptosis Detection via Caspase Activation

Apoptosis, or programmed cell death, is a fundamental biological process. A key event in apoptosis is the activation of a cascade of proteases called caspases. BDP FL can be incorporated into FRET-based biosensors to monitor caspase activity in real-time. For instance, a biosensor can be engineered with a BDP FL donor and a suitable acceptor fluorophore, separated by a peptide linker containing a caspase cleavage site. Upon apoptosis induction and subsequent caspase activation, the linker is cleaved, leading to a loss of FRET, which can be detected as a change in the fluorescence emission spectrum.

Caption: Caspase activation pathways in apoptosis.

Troubleshooting

High background fluorescence is a common issue in fluorescence microscopy. Here are some troubleshooting tips when using BDP FL dyes:

-

Autofluorescence: Check for autofluorescence from your sample by imaging an unstained control. If autofluorescence is high, consider using a quenching agent or switching to a different fixation method (e.g., methanol fixation often results in lower autofluorescence than formaldehyde).

-

Non-specific Binding:

-

Optimize Antibody/Probe Concentration: Titrate your primary and secondary antibodies or your BDP FL-labeled probe to find the optimal concentration that gives a good signal-to-noise ratio.

-

Blocking: Use an appropriate blocking buffer (e.g., 5-10% normal serum from the same species as the secondary antibody) to block non-specific binding sites.

-

Washing: Increase the number and duration of washing steps after antibody/probe incubation to remove unbound reagents.

-

-

Secondary Antibody-Only Control: To check for non-specific binding of the secondary antibody, prepare a control sample that is incubated with only the BDP FL-conjugated secondary antibody (no primary antibody).

By following these guidelines and protocols, researchers can effectively leverage the superior properties of BDP FL dyes to obtain high-quality, reliable data in their fluorescence microscopy experiments.

The Pivotal Role of the PEG5 Linker in Enhancing the Solubility of BDP FL-PEG5-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with fluorescent probes is a cornerstone of modern biological research and drug development. Among the vast array of available fluorophores, BODIPY (boron-dipyrromethene) dyes, such as BDP FL, are prized for their sharp emission spectra, high quantum yields, and photostability. However, their inherent hydrophobicity often limits their utility in aqueous biological systems. This technical guide delves into the critical role of the polyethylene glycol (PEG) linker, specifically a five-unit PEG (PEG5), in overcoming this challenge in the context of BDP FL-PEG5-azide, a versatile probe for "click" chemistry applications.

The Challenge of Aqueous Solubility with BODIPY Dyes

BODIPY dyes, including BDP FL, are characterized by a polycyclic aromatic structure that confers their excellent photophysical properties. However, this aromaticity also results in poor water solubility. In aqueous environments, these hydrophobic dyes tend to aggregate, leading to fluorescence quenching and hindering their interaction with biological targets. This significantly limits their application in live-cell imaging, flow cytometry, and other aqueous-based assays. While BDP FL and its azide derivatives are readily soluble in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM), their direct application in aqueous buffers is often problematic.

The PEG5 Linker: A Hydrophilic Solution

To address the solubility issue, a hydrophilic linker is often incorporated into the design of fluorescent probes. Polyethylene glycol (PEG) is a polymer of repeating ethylene oxide units that is well-known for its hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.

The inclusion of a PEG5 linker in the this compound molecule serves several key functions to enhance its solubility:

-

Hydrophilicity: The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the hydrophobic BDP FL core. This interaction disrupts the dye's tendency to self-aggregate in aqueous media.

-

Flexibility and Steric Hindrance: The flexible nature of the PEG chain prevents the rigid BDP FL cores from stacking, a primary cause of aggregation and fluorescence quenching.

-

Amphipathic Nature: The resulting this compound molecule possesses an amphipathic character, with the hydrophobic BDP FL dye and the hydrophilic PEG5 linker. This property can be advantageous for certain applications, such as membrane staining or interaction with proteins that have both hydrophobic and hydrophilic domains.

The direct consequence of incorporating the PEG5 linker is a significant increase in the aqueous solubility of the BDP FL dye, enabling its use in a broader range of biological applications.

Quantitative Assessment of PEGylation on BODIPY Dye Solubility

The following table summarizes data from a study that investigated the effect of attaching different hydrophilic moieties to a BODIPY core on its log P value. While the specific BODIPY core and the PEG linkage chemistry differ from this compound, the trend clearly demonstrates the positive impact of PEGylation on increasing hydrophilicity.

| Compound | Modifying Group | log P Value | Change in log P |

| Parent F-BODIPY (PM546) | None | +2.89 | - |

| PEGylated COO-BODIPY | PEGylated acyloxyl | +2.80 | -0.09 |

Table 1: Comparison of calculated log P values for a parent BODIPY dye and its PEGylated derivative. A lower log P value indicates increased hydrophilicity. Data extracted from a study on water-soluble BODIPY dyes.[1][2]

This data, though for a different molecule, strongly supports the principle that even a short PEG chain can decrease the hydrophobicity of a BODIPY dye, thereby increasing its solubility in aqueous environments. The product datasheet for this compound qualitatively confirms this by stating that "The hydrophilic PEG spacer arm increases water solubility".[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of a Fluorescent Probe (Spectroscopic Method)

This protocol provides a general method for determining the aqueous solubility of a fluorescent probe like this compound by leveraging its fluorescence properties.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

A series of clean glass vials

-

Vortex mixer

-

Centrifuge

-

Spectrofluorometer

-

Calibrated micropipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 1 mg) and place it in a glass vial.

-

Add a small, precise volume of the aqueous solvent (e.g., 1 mL of water or PBS) to the vial.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours with continuous gentle agitation to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

-

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO).

-

Perform a serial dilution of the stock solution in the aqueous solvent of interest (water or PBS) to create a series of standards with known concentrations. The final concentration of DMSO in these standards should be kept low (e.g., <0.1%) to minimize its effect on the fluorescence spectrum.

-

Measure the fluorescence intensity of each standard using the spectrofluorometer at the optimal excitation and emission wavelengths for BDP FL (e.g., ~503 nm excitation and ~509 nm emission).

-

Plot a standard curve of fluorescence intensity versus concentration.

-

-

Measurement of the Saturated Solution:

-

Carefully take a known volume of the supernatant from the centrifuged saturated solution and dilute it with the aqueous solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the fluorescence intensity of the diluted sample.

-

-

Calculation of Solubility:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the aqueous solubility of this compound.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for labeling an alkyne-containing biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I) ligand

-

Sodium ascorbate (freshly prepared solution)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh before each use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the this compound stock solution. The molar ratio of azide to alkyne should be optimized, but a 2-5 fold molar excess of the azide is a good starting point.

-

In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 molar ratio. Allow this mixture to stand for 2-3 minutes.

-

-

Initiation of the Click Reaction:

-

Add the copper catalyst premix to the biomolecule/azide mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

-

-

Reaction and Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can be protected from light to prevent photobleaching of the BDP FL dye.

-

-

Purification of the Labeled Biomolecule:

-

After the incubation period, the labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

-

-

Analysis:

-

The successful labeling can be confirmed by various methods, including fluorescence spectroscopy, gel electrophoresis with fluorescence imaging, or mass spectrometry.

-

Visualizations

Caption: Molecular structure of this compound and its enhanced interaction with water.

Caption: Workflow for determining the aqueous solubility of a fluorescent probe.

Caption: Signaling pathway of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

A Technical Guide to Click Chemistry for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles of click chemistry and its application in fluorescent labeling of biomolecules. It provides a comparative analysis of the most common click chemistry reactions, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these powerful bioconjugation techniques.

Introduction to Click Chemistry

Coined by Karl Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, efficient, and highly specific. These reactions are characterized by their bioorthogonality, meaning they can proceed within complex biological systems without interfering with native biochemical processes.[1] This has made click chemistry an invaluable tool for selectively attaching fluorescent probes to biomolecules such as proteins, nucleic acids, and glycans, enabling their visualization and study within living cells and organisms.[2]

The general principle of fluorescent labeling via click chemistry involves a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate a small, bioorthogonal functional group (a "handle"). Subsequently, a fluorescent dye carrying the complementary reactive handle is introduced, leading to a rapid and specific covalent ligation that attaches the fluorophore to the target biomolecule.

Core Click Chemistry Reactions for Fluorescent Labeling

Three primary types of click chemistry reactions have gained prominence for fluorescent labeling applications: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.[3] This reaction is highly efficient and proceeds under mild conditions, including in aqueous solutions.[3]

While highly effective for in vitro applications and labeling of fixed cells, the requirement for a copper(I) catalyst poses a significant limitation for live-cell imaging due to the cytotoxicity of copper ions.[4] However, the development of copper-chelating ligands has helped to mitigate this toxicity and improve reaction efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a cyclooctyne, a highly strained alkyne, which reacts spontaneously with an azide without the need for a metal catalyst. This makes SPAAC a truly bioorthogonal reaction suitable for live-cell imaging. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.

Tetrazine Ligation

Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC, enabling rapid labeling at low concentrations. The reaction is also bioorthogonal and proceeds without a catalyst.

Quantitative Comparison of Click Chemistry Reactions

The choice of click chemistry reaction depends on the specific application, considering factors such as the biological environment, desired reaction speed, and the nature of the biomolecule to be labeled. The following tables provide a summary of key quantitative data for comparison.

Table 1: Comparison of Second-Order Rate Constants for Common Click Chemistry Reactions

| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Application |

| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | Fixed cells, in vitro |

| SPAAC | Azide + BCN | 0.012 - 0.21 | Live cells |

| Azide + DIBO | ~0.3 | Live cells | |

| Azide + ADIBO | 0.25 - 0.90 | Live cells | |

| Azide + m[9+1]CPP | 9.6 x 10⁻³ | Live cells | |

| Tetrazine Ligation | Tetrazine + TCO | 1 - 1 x 10⁶ | Live cells, in vivo |

| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | 2000 | Live cells, in vivo | |

| Methyl-tetrazine + TCO | 1100 - 73,000 | Live cells, in vivo |

Rate constants can vary depending on the specific structure of the reactants and the reaction conditions.

Table 2: Photophysical Properties of Common Fluorophores Used in Click Chemistry

| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein | 494 | 518 | 75,000 | 0.92 |

| Rhodamine B | 555 | 580 | 110,000 | 0.31 |

| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 |

| Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10 |

| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |

| Cy3 | 550 | 570 | 150,000 | 0.15 |

| Cy5 | 649 | 670 | 250,000 | 0.27 |

| Tetrazine-Rhodamine (o-TzR) | 560 | ~580 | - | <0.01 (quenched) |

| Tetrazine-SiR (o-TzSiR) | 650 | ~670 | - | 0.007 (quenched) |

Photophysical properties can be influenced by the local environment and conjugation to biomolecules. Many tetrazine-dye conjugates are "fluorogenic," exhibiting quenched fluorescence that significantly increases upon reaction with a dienophile.

Experimental Protocols

The following sections provide detailed methodologies for fluorescent labeling using the three major click chemistry reactions.

Protocol 1: CuAAC Labeling of Fixed Cells

This protocol is suitable for labeling intracellular or cell-surface targets in fixed cells.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click-iT® reaction buffer (or equivalent)

-

Alkyne- or azide-functionalized fluorescent dye

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

-

Reducing agent solution (e.g., 1 M sodium ascorbate, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Seeding and Fixation:

-

Seed cells on coverslips and culture overnight.

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 200 µL reaction:

-

168 µL PBS

-

2 µL CuSO₄ solution (final concentration: 200 µM)

-

2 µL THPTA solution (final concentration: 1 mM)

-

20 µL fluorescent dye-alkyne/azide (from a 10X stock, final concentration depends on the probe)

-

8 µL sodium ascorbate solution (final concentration: 40 mM)

-

-

Add the reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes.

-

Wash cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Protocol 2: SPAAC Labeling of Live Cells

This protocol is designed for labeling cell-surface or intracellular targets in living cells.

Materials:

-

Cells cultured in a glass-bottom dish

-

Complete cell culture medium

-

Metabolic precursor containing an azide or cyclooctyne handle

-

Fluorescent dye conjugated to a cyclooctyne or azide

-

Live-cell imaging medium

-

Fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

-

Metabolic Labeling:

-

Culture cells in complete medium containing the azide- or cyclooctyne-modified metabolic precursor for 24-48 hours. The optimal concentration of the precursor should be determined empirically.

-

-

Strain-Promoted Click Reaction:

-

Wash the cells twice with pre-warmed complete cell culture medium.

-

Prepare a solution of the fluorescent cyclooctyne or azide probe in complete medium. The final concentration typically ranges from 1 to 25 µM.

-

Add the probe-containing medium to the cells and incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed live-cell imaging medium.

-

Image the cells immediately using a fluorescence microscope equipped with an environmental chamber.

-

Protocol 3: Tetrazine Ligation for Live-Cell Labeling

This protocol is ideal for rapid labeling of cell-surface targets in living cells.

Materials:

-

Cells cultured in a glass-bottom dish

-

Complete cell culture medium

-

Metabolic precursor or antibody conjugated to a trans-cyclooctene (TCO)

-

Tetrazine-functionalized fluorescent dye

-

Live-cell imaging medium

-

Fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

-

Introduction of the TCO Handle:

-

For metabolic labeling, incubate cells with a TCO-containing precursor for an appropriate duration.

-

For antibody-based labeling, incubate cells with a TCO-conjugated antibody targeting a cell-surface protein.

-

-

Tetrazine Ligation:

-

Wash the cells twice with pre-warmed complete cell culture medium.

-

Prepare a solution of the tetrazine-functionalized fluorescent dye in complete medium. Due to the rapid kinetics, concentrations as low as 0.5-5 µM are often sufficient.

-

Add the tetrazine-dye solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed live-cell imaging medium.

-

Image the cells immediately.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in click chemistry for fluorescent labeling.

Conclusion

Click chemistry has revolutionized the field of bioconjugation, providing a powerful and versatile toolkit for fluorescently labeling biomolecules. The choice between CuAAC, SPAAC, and tetrazine ligation depends on the specific experimental requirements, with SPAAC and tetrazine ligation being the methods of choice for live-cell imaging due to their bioorthogonality. By understanding the principles, quantitative aspects, and experimental protocols outlined in this guide, researchers can effectively harness the power of click chemistry to visualize and unravel complex biological processes.

References

- 1. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 2. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]

- 3. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to BDP FL-PEG5-azide for Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BDP FL-PEG5-azide, a versatile fluorescent probe for the labeling of biomolecules. It details the reagent's properties, experimental protocols for its use in click chemistry, and its application in studying cellular signaling pathways.

Introduction to this compound

This compound is a fluorescent labeling reagent that combines a bright and photostable boron-dipyrromethene (BDP FL) fluorophore with a terminal azide group. The BDP FL dye is spectrally compatible with instruments equipped for fluorescein (FAM) detection. The molecule incorporates a five-unit polyethylene glycol (PEG) spacer, which enhances its water solubility and membrane permeability.[1][2][3] The azide functional group enables the covalent attachment of the dye to alkyne-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as "click chemistry".[4] This makes this compound a powerful tool for the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and lipids, for various research and drug development applications.

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₃₉BF₂N₆O₆ | |

| Molecular Weight | 580.4 g/mol | |

| Purity | ≥95% | |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield | 0.9 | |

| Solubility | DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protect from light |

Experimental Protocols: Labeling Biomolecules with this compound

The primary method for conjugating this compound to biomolecules is through azide-alkyne cycloaddition, commonly known as click chemistry. This can be achieved through two main strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Labeling

CuAAC is a highly efficient reaction for labeling purified alkyne-modified biomolecules in vitro. It utilizes a copper(I) catalyst to accelerate the reaction between the azide on this compound and a terminal alkyne on the biomolecule of interest.

Materials:

-

Alkyne-modified protein or other biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in water)

-

Reducing agent, such as sodium ascorbate (freshly prepared, e.g., 100 mM in water)

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Protocol:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A 2 to 10-fold molar excess of the fluorescent probe over the biomolecule is typically recommended.

-

Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 5:1 ligand to copper ratio is often used to protect biomolecules from oxidative damage.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the biomolecule and probe mixture, followed by the addition of the premixed copper/ligand solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM CuSO₄ and 0.5-5 mM sodium ascorbate.

-

Degas the Reaction: To prevent oxidation of the copper(I) catalyst, it is recommended to briefly degas the reaction mixture with an inert gas like nitrogen or argon.

-

Incubate: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction time may need to be optimized depending on the specific biomolecule and desired degree of labeling.

-

Purify the Labeled Biomolecule: Remove the unreacted this compound and catalyst components from the labeled biomolecule. This can be achieved using size-exclusion chromatography, dialysis, or other suitable protein purification methods.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living cells, as it avoids the cytotoxicity associated with copper catalysts. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.

Materials:

-

Cells expressing a biomolecule of interest that has been metabolically or genetically engineered to contain a cyclooctyne group.

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound in a biocompatible solvent such as DMSO to create a concentrated stock solution.

-

Cell Culture and Biomolecule Expression: Culture the cells of interest under standard conditions and induce the expression of the cyclooctyne-modified biomolecule.

-

Labeling: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-50 µM).

-

Incubate: Replace the existing cell culture medium with the medium containing this compound and incubate the cells for 15-60 minutes at 37°C, protected from light.

-

Wash: To remove any unreacted probe, wash the cells three times with warm PBS.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the BDP FL dye.

Application Example: Visualizing EGFR Signaling

Fluorescently labeled biomolecules are invaluable tools for studying dynamic cellular processes such as signal transduction. For instance, this compound can be used to label Epidermal Growth Factor (EGF) to visualize its binding to the Epidermal Growth Factor Receptor (EGFR) and the subsequent initiation of downstream signaling cascades, such as the Ras-Raf-MEK-ERK (MAPK) pathway.

The binding of a fluorescently labeled EGF ligand to EGFR on the cell surface can be monitored using fluorescence microscopy. This allows for the visualization of receptor dimerization, internalization, and trafficking, providing insights into the initial steps of signal activation.

Conclusion

This compound is a high-performance fluorescent probe for the specific and efficient labeling of biomolecules. Its bright and photostable fluorophore, coupled with the versatility of click chemistry, makes it an excellent choice for a wide array of applications in molecular and cell biology, as well as in the development of targeted therapeutics and diagnostics. The detailed protocols and application example provided in this guide serve as a starting point for researchers to incorporate this powerful tool into their experimental workflows.

References

- 1. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BDP | BroadPharm [broadpharm.com]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide: Spectroscopic Properties and Applications of BDP FL-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of BDP FL-PEG5-azide, a versatile fluorescent probe. It includes key spectroscopic data, detailed experimental protocols for spectral analysis, and a representative workflow for its primary application in bioorthogonal chemistry.

Core Spectroscopic Data

This compound is a bright, green-fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family. Its fluorescence is characterized by a high quantum yield and relative insensitivity to solvent polarity and pH. The azide group facilitates its covalent attachment to alkyne-modified biomolecules via "click chemistry."

The quantitative spectroscopic properties of this compound are summarized in the table below.

| Spectroscopic Property | Value | Reference(s) |

| Excitation Maximum (λex) | 503 nm | [1][][3] |

| Emission Maximum (λem) | 509 - 512 nm | [1][] |

| Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Recommended Instrument Compatibility | FAM (fluorescein) channel |

Experimental Protocols

Measuring Excitation and Emission Spectra

While a specific, detailed experimental protocol for this compound is not published, a general procedure for characterizing the spectroscopic properties of BODIPY dyes using a spectrofluorometer is outlined below.

Objective: To determine the maximum excitation and emission wavelengths of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, DMF, DCM, or methanol)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the desired solvent for analysis. The final concentration should be optimized to ensure the absorbance is within the linear range of the instrument (typically < 0.1 AU) to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission scan mode.

-

Set the emission wavelength to the expected maximum (e.g., 515 nm) or slightly longer.

-

Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to excitation scan mode.

-

Set the excitation wavelength to the determined excitation maximum (e.g., 503 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 650 nm).

-

The wavelength at which the peak fluorescence intensity is observed is the emission maximum (λem).

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both scans to visualize the spectra and confirm the maxima.

-

Apply solvent blank corrections as necessary.

-

Application Workflow: Click Chemistry Labeling